![molecular formula C8H15NO2 B2859950 6,6-Dimethoxy-2-azaspiro[3.3]heptane CAS No. 1374830-31-5](/img/structure/B2859950.png)

6,6-Dimethoxy-2-azaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

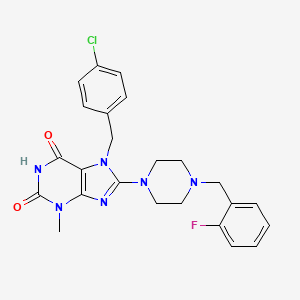

6,6-Dimethoxy-2-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1374830-31-5 . It has a molecular weight of 157.21 .

Synthesis Analysis

The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . The use of the 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time .Molecular Structure Analysis

The molecular structure of 6,6-Dimethoxy-2-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C8H15NO2/c1-10-8(11-2)3-7(4-8)5-9-6-7/h9H,3-6H2,1-2H3 . The InChI key is ZPYMJVKELDTLOM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6,6-Dimethoxy-2-azaspiro[3.3]heptane has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

6,6-Dimethoxy-2-azaspiro[3.3]heptane is a valuable synthetic target in drug discovery due to its unique spirocyclic structure. It’s used to create compounds with potential therapeutic effects. The challenges in its preparation and diversification compared to other small, saturated rings have limited its applications, but recent advances in synthetic photochemistry have expanded its utility .

DNA-Encoded Library Technology (DELT)

This compound plays a role in DELT, where it’s used to generate structurally complex molecules. The incorporation of unique and densely functionalized azaspiro compounds through [2+2] cycloaddition energy transfer sensitization allows for the creation of an unexplored library of compounds, which are crucial for the development of new drugs .

Pharmaceutical Synthesis

As an intermediate in pharmaceutical synthesis, 6,6-Dimethoxy-2-azaspiro[3.3]heptane is used to synthesize a variety of bioactive molecules. Its bifunctional nature allows for the creation of compounds with multiple reactive sites, which can be further modified to produce desired pharmacological effects .

Chemical Synthesis

In chemical synthesis, this compound is utilized for its ability to introduce spirocyclic frameworks into molecules. These frameworks are important in the development of chemicals with enhanced stability and novel properties .

Biochemical Research

In biochemical research, 6,6-Dimethoxy-2-azaspiro[3.3]heptane is used as a building block for the synthesis of amino acids and peptides that mimic natural biological systems. This helps in understanding biological processes and in the design of biomimetic compounds .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a bioisostere for piperidine, a common feature in many drugs. Its similar basicity to piperidine makes it a useful substitute in the design of new medicinal compounds with potentially improved pharmacokinetic properties .

Eigenschaften

IUPAC Name |

6,6-dimethoxy-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-10-8(11-2)3-7(4-8)5-9-6-7/h9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYMJVKELDTLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CNC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethoxy-2-azaspiro[3.3]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)

![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859875.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)

![N5-(3,4-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2859877.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2859878.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859884.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2859887.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)